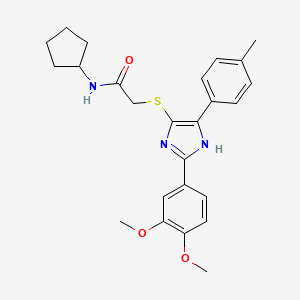

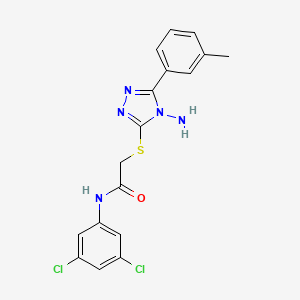

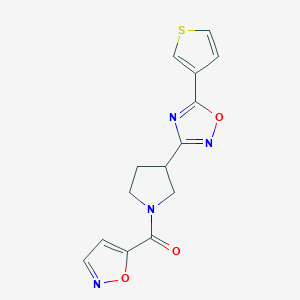

![molecular formula C13H10BrN3O3S B2514263 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide CAS No. 2034504-31-7](/img/structure/B2514263.png)

5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a related compound to the one , was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This process was further extended to create a series of analogues through the Suzuki-Miyaura cross-coupling reaction, which utilized triphenylphosphine palladium as a catalyst and potassium phosphate as a base. The yields of these analogues varied from moderate to good, ranging between 43% and 83% . Although the specific synthesis of 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide is not detailed, the methodologies applied in the synthesis of related compounds provide a foundational understanding of the potential synthetic routes that could be employed.

Molecular Structure Analysis

The molecular structure of the compounds in this class, including the one of interest, is characterized by the presence of a furan ring attached to a carboxamide group, which is further substituted with various aryl or heteroaryl groups. The structural analysis of these compounds is crucial as it relates to their biological activity. In the case of the N-(4-bromophenyl)furan-2-carboxamide analogues, computational docking studies and molecular dynamics simulations were used to validate their interaction with bacterial targets, demonstrating the importance of the molecular structure in the activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are significant as they can influence the final product's purity, yield, and biological activity. The Suzuki-Miyaura cross-coupling reaction, in particular, is a pivotal step in the synthesis of the analogues, as it allows for the introduction of various substituents into the furan carboxamide framework . The reactivity of these compounds can also be inferred from their antibacterial activity, suggesting that the functional groups present are capable of interacting with biological targets.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide are not provided, the properties of similar compounds have been studied. The antimicrobial activity of related carboxamides was correlated with their topological indices using Hansch analysis, which indicates that the physical and chemical properties of these molecules, such as electronic and steric factors, play a role in their biological activity . The QSAR models developed from this analysis were cross-validated, suggesting that the physical and chemical properties of these compounds can be predictive of their biological function .

Applications De Recherche Scientifique

Antimicrobial Activity

5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide and related compounds have shown significant promise in antimicrobial research. Studies indicate their potent antibacterial and antimycobacterial activities. For instance, certain derivatives in this class have demonstrated substantial effectiveness against a range of microbial strains, including both Gram-negative and Gram-positive bacteria, as well as Mycobacterium tuberculosis and M. avium strains (Chambhare et al., 2003). Additionally, other studies have synthesized similar compounds with strong DNA affinities, showing significant in vitro activities against pathogens like T. b. rhodesiense and P. falciparum (Ismail et al., 2004).

Synthetic Applications

The synthesis of these compounds involves complex chemical processes that contribute to the advancement of synthetic organic chemistry. For instance, the preparation of various derivatives through aminolysis of bromo compounds has been documented, although their antibacterial activity was not found significant (Elliott et al., 1987). Similarly, the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has been explored, reflecting the versatility of these compounds in drug development (Rahmouni et al., 2016).

Antiallergenic and Anticancer Potential

Some derivatives in this chemical class have shown potential as antiallergenic agents. Research has revealed that specific substitutions on the thienopyrimidinone ring can lead to oral antiallergenic activity (Temple et al., 1979). Moreover, the exploration of these compounds in cancer research is ongoing, with some derivatives exhibiting cytotoxic activities against cancer cell lines (Rahmouni et al., 2016).

Safety and Hazards

The safety and hazards associated with “5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide” are not specified in the retrieved sources . As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound to prevent exposure and potential harm.

Propriétés

IUPAC Name |

5-bromo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O3S/c14-10-2-1-9(20-10)12(18)15-4-5-17-7-16-8-3-6-21-11(8)13(17)19/h1-3,6-7H,4-5H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLSTUPYYPGAJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

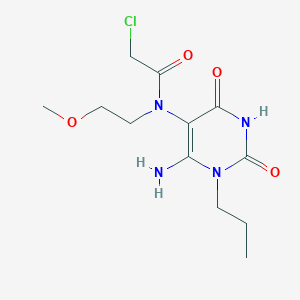

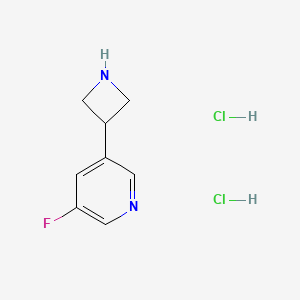

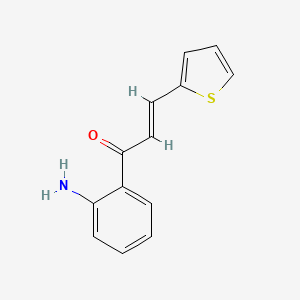

![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2514192.png)

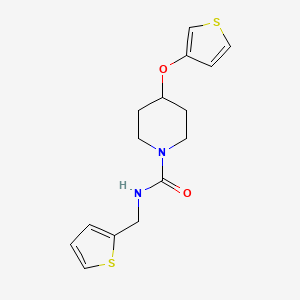

![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)

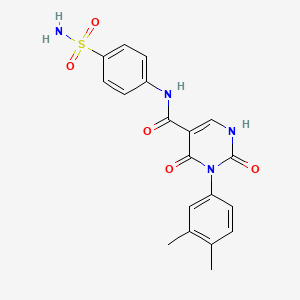

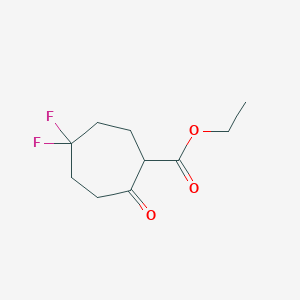

![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)

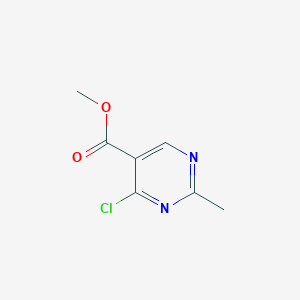

![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)